molecular formula C5H3ClN2O3 B12973857 3-Chloro-2-nitropyridin-4-ol

3-Chloro-2-nitropyridin-4-ol

Cat. No.: B12973857
M. Wt: 174.54 g/mol
InChI Key: NXQQDGSBDGELNQ-UHFFFAOYSA-N
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Description

This compound is a pyridine derivative featuring a hydroxyl group at position 4, a nitro group at position 3, and a chlorine atom at position 2 (note: numbering discrepancies may arise based on substituent priority rules) . Key properties include:

  • Molecular Formula: C₅H₃ClN₂O₃
  • Molecular Weight: 174.54 g/mol
  • Boiling Point: 408.2°C (predicted)
  • pKa: -2.59 (indicating strong acidity due to electron-withdrawing nitro and chloro groups) .
    It is primarily used as a pharmaceutical intermediate or reference standard in synthetic chemistry .

Properties

Molecular Formula

C5H3ClN2O3

Molecular Weight

174.54 g/mol

IUPAC Name

3-chloro-2-nitro-1H-pyridin-4-one

InChI

InChI=1S/C5H3ClN2O3/c6-4-3(9)1-2-7-5(4)8(10)11/h1-2H,(H,7,9)

InChI Key

NXQQDGSBDGELNQ-UHFFFAOYSA-N

Canonical SMILES

C1=CNC(=C(C1=O)Cl)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-2-nitropyridin-4-ol typically involves the nitration of 3-chloropyridine followed by hydroxylation. One common method includes the reaction of 3-chloropyridine with nitric acid in the presence of sulfuric acid to introduce the nitro group at the second position. The resulting 3-chloro-2-nitropyridine is then subjected to hydroxylation using a base such as sodium hydroxide to yield 3-Chloro-2-nitropyridin-4-ol .

Industrial Production Methods

Industrial production of 3-Chloro-2-nitropyridin-4-ol follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-2-nitropyridin-4-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Chloro-2-nitropyridin-4-ol has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its role in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-Chloro-2-nitropyridin-4-ol involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The hydroxyl group can form hydrogen bonds with target proteins, influencing their activity. The chlorine atom can participate in halogen bonding, further modulating the compound’s interactions .

Comparison with Similar Compounds

Structural Analogs in Pyridine Derivatives

The following table compares 2-Chloro-3-nitropyridin-4-ol with structurally related pyridine derivatives:

Compound Name Substituent Positions Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Reference
2-Chloro-3-nitropyridin-4-ol Cl (2), NO₂ (3), OH (4) C₅H₃ClN₂O₃ 174.54 High boiling point; pharmaceutical intermediate
3-Chloro-2-ethoxypyridin-4-ol Cl (3), OCH₂CH₃ (2), OH (4) C₇H₈ClNO₂ 173.60 Ethoxy group enhances lipophilicity; used in organic synthesis
4-Chloro-2-iodopyridin-3-ol Cl (4), I (2), OH (3) C₅H₃ClINO 271.45 Iodo substituent enables cross-coupling reactions
3-Iodo-5-nitropyridin-2-ol I (3), NO₂ (5), OH (2) C₅H₂IN₂O₃ 281.98 Nitro and iodo groups facilitate electrophilic substitution

Key Observations :

  • Electron-withdrawing groups (e.g., NO₂, Cl) increase acidity and reduce solubility in polar solvents.
  • Halogen positioning (Cl vs. I) influences reactivity: iodine supports catalytic coupling, while chlorine enhances stability .
  • Ethoxy substituents improve lipid solubility, making such derivatives valuable in drug design .

Comparison with Chloronitrophenol Derivatives

Pyridine analogs differ from phenolic compounds like 2-Chloro-4-nitrophenol (CAS 619-08-9):

Compound Name Structure Type Molecular Formula pKa Applications Reference
2-Chloro-4-nitrophenol Phenol C₆H₄ClNO₃ ~4.5* Dye/pesticide intermediate
2-Amino-6-chloro-4-nitrophenol Phenol C₆H₅ClN₂O₃ N/A Non-oxidative hair dye (Mordant Brown 15)

Key Differences :

  • Acidity: Pyridine derivatives (e.g., pKa ≈ -2.59 ) are more acidic than phenolic analogs (pKa ≈ 4.5) due to the electron-deficient pyridine ring.
  • Applications: Pyridines are favored in pharmaceuticals, while phenols dominate in dyes and agrochemicals .

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